![molecular formula C8H16N2O B174589 N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide CAS No. 149069-41-0](/img/structure/B174589.png)
N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide
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Overview
Description
N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide is a chemical compound with the molecular formula C8H16N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide typically involves the reaction of pyrrolidine with acetic anhydride and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Pyrrolidine is reacted with acetic anhydride to form N-acetylpyrrolidine.
Step 2: N-acetylpyrrolidine is then reacted with methylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield secondary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Synthetic Route Overview
- Formation of N-acetylpyrrolidine :
- Pyrrolidine is reacted with acetic anhydride.
- Formation of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide :
- The N-acetylpyrrolidine is then reacted with methylamine to yield the final product.
The reactions can be conducted under controlled conditions to ensure high yields and minimal by-products.
Pharmaceutical Development
This compound shows potential as a drug candidate for neurological conditions. Preliminary studies suggest it may interact with neurotransmitter receptors, influencing synaptic transmission. Further pharmacological profiling is necessary to elucidate its full interaction spectrum and therapeutic potential.
Enzyme Inhibition Studies
The compound has been utilized in studies focusing on enzyme inhibition and receptor binding. It exhibits significant affinity towards muscarinic receptors, which are involved in various physiological processes including neurotransmission and muscle contraction .
Organic Synthesis
As a building block in organic synthesis, this compound can undergo various chemical reactions, including:
- Oxidation : Can be oxidized to form N-oxide derivatives.
- Reduction : Reduction reactions can yield secondary amines.
- Substitution : Participates in nucleophilic substitution reactions where the acetamide group can be replaced by other functional groups .
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
Mechanism of Action
The mechanism of action of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methylpyrrolidine: A simpler analog with similar structural features.
N-Methyl-N-(pyridin-3-ylmethyl)acetamide: Another derivative with a pyridine ring instead of a pyrrolidine ring.
Pyrrolidine-2-one: A related compound with a carbonyl group at the second position.
Uniqueness
N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic contexts.
Chemical Structure and Properties
This compound is characterized by the molecular formula C8H16N2O. It features a pyrrolidine ring and an acetamide functional group, which contribute to its unique chemical behavior and biological interactions. The compound can undergo various chemical reactions, including oxidation and reduction, which may affect its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies indicate that the compound may act as an enzyme inhibitor and receptor modulator, potentially influencing neurotransmitter activity and various metabolic pathways.
Binding Affinity
Research suggests that this compound binds to specific receptors associated with neurotransmission, modulating synaptic transmission. This interaction could lead to significant pharmacological effects, particularly in neurological conditions.
Pharmacological Applications
This compound has been investigated for several therapeutic applications:
- Antimicrobial Activity : The compound has demonstrated potential antibacterial properties, with studies indicating effective inhibition against various bacterial strains. For example, it showed activity comparable to established antibiotics against Staphylococcus aureus .
- Anticancer Properties : There is ongoing research into the compound's ability to inhibit cancer cell proliferation. It may target deubiquitylating enzymes (DUBs), which are implicated in cancer progression .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antibacterial Efficacy : In vitro evaluations have shown that this compound exhibits significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus .
- Inhibition of Enzymatic Activity : The compound has been identified as a potential inhibitor of Aurora kinases, which play critical roles in cell division and are often overexpressed in cancers. Its selectivity for different Aurora isoforms suggests a promising avenue for targeted cancer therapies .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-Methyl-N-(pyrrolidin-3-yl)acetamide | C7H15ClN2O | Lacks the methyl group on the pyrrolidine nitrogen |
N-Ethyl-N-(pyrrolidin-3-ylmethyl)acetamide | C9H19N2O | Contains an ethyl group instead of a methyl group |
N-Methyl-N-(pyrrolidin-2-yl)acetamide | C8H16N2O | Different position of the nitrogen substitution |
This table illustrates how variations in structure can influence biological activity and pharmacological potential.
Properties
IUPAC Name |
N-methyl-N-(pyrrolidin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10(2)6-8-3-4-9-5-8/h8-9H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEUECDMVWITEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599678 |
Source
|
Record name | N-Methyl-N-[(pyrrolidin-3-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149069-41-0 |
Source
|
Record name | N-Methyl-N-[(pyrrolidin-3-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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